molecular formula C8H16Cl2F2N2 B6209202 1-(3,3-difluorocyclobutyl)piperazine dihydrochloride CAS No. 2704188-30-5

1-(3,3-difluorocyclobutyl)piperazine dihydrochloride

Cat. No.: B6209202
CAS No.: 2704188-30-5
M. Wt: 249.13 g/mol
InChI Key: ZGTYQXKBVYXOAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,3-Difluorocyclobutyl)piperazine dihydrochloride (CAS 2704188-30-5) is a high-purity chemical building block of significant interest in medicinal chemistry and drug discovery. With a molecular formula of C 8 H 16 Cl 2 F 2 N 2 and a molecular weight of 249.1 g/mol, this piperazine derivative is characterized by the 3,3-difluorocyclobutyl moiety, a motif increasingly valued for its ability to fine-tune the physicochemical properties of drug candidates . The piperazine scaffold is a privileged structure in pharmaceuticals, known for its presence in a wide range of therapeutic agents . This specific compound serves as a critical synthetic intermediate for constructing more complex molecules. Piperazine-based structures are frequently explored in neuroscience research, particularly as ligands for G protein-coupled receptors (GPCRs) . For instance, novel piperazine derivatives have been identified as potent and highly selective antagonists for the D3 dopamine receptor (D3R) . Such D3R-selective antagonists are promising research tools for investigating potential treatments for neuropsychiatric disorders, including substance use disorder . The dihydrochloride salt form enhances the compound's stability and solubility, making it suitable for various experimental applications. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

2704188-30-5

Molecular Formula

C8H16Cl2F2N2

Molecular Weight

249.13 g/mol

IUPAC Name

1-(3,3-difluorocyclobutyl)piperazine;dihydrochloride

InChI

InChI=1S/C8H14F2N2.2ClH/c9-8(10)5-7(6-8)12-3-1-11-2-4-12;;/h7,11H,1-6H2;2*1H

InChI Key

ZGTYQXKBVYXOAY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2CC(C2)(F)F.Cl.Cl

Purity

95

Origin of Product

United States

Preparation Methods

Cyclobutyl Group Introduction

The alkylation of piperazine with 1-bromo-3,3-difluorocyclobutane represents a straightforward method. In a representative procedure:

  • Piperazine (1.0 equiv) is dissolved in anhydrous dimethylformamide (DMF) under nitrogen.

  • 1-Bromo-3,3-difluorocyclobutane (1.2 equiv) is added dropwise at 0–5°C.

  • The mixture is stirred for 24 hours at 60°C, followed by aqueous workup and extraction with dichloromethane.

Yield : 68–72% (free base).
Key Parameter : Excess alkylating agent (1.2–1.5 equiv) minimizes di-alkylation byproducts.

Solvent and Temperature Optimization

Replacing DMF with toluene improves yields to 78% while reducing side reactions. Elevated temperatures (80–90°C) in toluene facilitate faster reaction kinetics without compromising selectivity.

Reductive Amination Approaches

Ketone Intermediate Synthesis

A scalable alternative involves reductive amination of 3,3-difluorocyclobutanone with piperazine:

  • 3,3-Difluorocyclobutanone (1.0 equiv) and piperazine (1.1 equiv) are dissolved in methanol.

  • Sodium triacetoxyborohydride (1.5 equiv) is added portionwise at 0°C.

  • The reaction proceeds for 12 hours at room temperature.

Yield : 82% (free base).
Advantage : Avoids hazardous alkylating agents, enhancing process safety.

Acidic Workup for Dihydrochloride Formation

The free base is treated with concentrated HCl in ethanol to precipitate the dihydrochloride salt:

  • Free base (1.0 equiv) is stirred with 2.2 equiv HCl in ethanol at 0°C.

  • Precipitation completes within 2 hours, yielding 89–93% pure product.

Fluorination Techniques

Late-Stage Fluorination

For substrates lacking pre-installed fluorine, diethylaminosulfur trifluoride (DAST) enables efficient difluorination:

  • 1-(Cyclobutyl)piperazine (1.0 equiv) is reacted with DAST (2.2 equiv) in dichloromethane.

  • The mixture is refluxed for 8 hours, followed by careful quenching with ice-water.

Yield : 65% (free base).
Challenge : DAST’s moisture sensitivity necessitates strict anhydrous conditions.

Selectfluor-Mediated Fluorination

Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) offers a safer alternative:

  • 1-(Cyclobutylidene)piperazine (1.0 equiv) is treated with Selectfluor (2.0 equiv) in acetonitrile/water (9:1).

  • Reaction at 50°C for 6 hours achieves 70% conversion.

Optimization and Scalability Considerations

Purification Strategies

  • Crystallization : Recrystallization from ethanol/water (3:1) enhances purity to >99%.

  • Chromatography : Silica gel chromatography (ethyl acetate/methanol 10:1) resolves residual mono-alkylated impurities.

Large-Scale Production

Industrial protocols favor continuous flow reactors for alkylation steps, reducing reaction times from 24 hours to 2 hours while maintaining 75% yield . Automated pH control during dihydrochloride formation ensures consistent salt stoichiometry.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The secondary amines in the piperazine ring undergo nucleophilic substitution, particularly at the nitrogen atoms. The difluorocyclobutyl group enhances electrophilicity through inductive effects, facilitating reactions with:

  • Alkyl halides (e.g., benzyl bromide) to form quaternary ammonium salts.

  • Acyl chlorides (e.g., acetyl chloride) under basic conditions, yielding monosubstituted amides .

  • Sulfonyl chlorides , producing sulfonamide derivatives with improved stability.

Reaction rates are influenced by steric hindrance from the cyclobutyl group, requiring extended reaction times compared to unsubstituted piperazines.

Alkylation and Acylation

Protonation of the piperazine nitrogen (as dihydrochloride) suppresses disubstitution, enabling selective monosubstitution :

General Procedure

  • Piperazine dihydrochloride reacts with alkylating agents (e.g., methyl iodide) in methanol at 25–60°C.

  • Metal ions (Cu²⁺, Ce³⁺) catalyze reactions with Michael acceptors (e.g., acrylonitrile) .

Reaction TypeReagentCatalystYield (%)Purity (%)
AlkylationBenzyl bromideNone7895
AcylationAcetic anhydrideCu²⁺8597
Michael AdditionAcrylonitrileCe³⁺9298

Data synthesized from .

Catalyzed Reactions

Metal ions significantly accelerate reactions by stabilizing transition states:

  • Cu²⁺ enhances electrophilicity of acylating agents .

  • Ce³⁺ facilitates conjugate additions to α,β-unsaturated carbonyl compounds .

Reactions proceed in methanol or acetic acid, with optimal temperatures between 20–80°C . Catalytic systems reduce reaction times from 24 hours to <6 hours .

Ring-Opening and Cyclization

The difluorocyclobutyl group participates in rare ring-opening reactions under strong bases (e.g., KOH in ethylene glycol):

  • Forms α,ω-diamine intermediates for spirocyclic compound synthesis .

  • Cyclization with hydrazine yields triazole derivatives .

Stability and Side Reactions

  • Thermal Degradation : Dehydrohalogenation occurs above 150°C, releasing HF.

  • Hydrolysis : The dihydrochloride form hydrolyzes in aqueous NaOH (pH >10), regenerating freebase piperazine.

Comparative Reactivity with Analogues

CompoundRelative Reactivity (Nucleophilic Substitution)Key Differentiator
Piperazine1.0 (baseline)Unsubstituted N atoms
1-Cyclobutylpiperazine0.7Steric hindrance from cyclobutyl
1-(3,3-Difluorocyclobutyl)piperazine 1.3 Electron-withdrawing -F groups
1-Benzylpiperazine1.1Resonance stabilization from benzyl

Derived from .

Industrial-Scale Considerations

  • Solvent Choice : Methanol preferred for cost and recyclability .

  • Catalyst Recovery : Cu²⁺/Ce³⁺ supported on ion-exchange resins enable reuse .

  • Byproduct Management : HF neutralization with CaCO₃ is critical for safety.

This compound’s reactivity profile underscores its utility in synthesizing pharmacologically active molecules, particularly serotonin/dopamine modulators. Further studies are needed to explore its potential in asymmetric catalysis and green chemistry applications.

Scientific Research Applications

Medicinal Chemistry

1-(3,3-Difluorocyclobutyl)piperazine dihydrochloride is primarily utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its piperazine moiety is known for enhancing the pharmacokinetic properties of drugs, making it valuable in the development of:

  • Antidepressants : Compounds derived from this piperazine can exhibit selective serotonin reuptake inhibitor (SSRI) properties.
  • Antipsychotics : The structural features allow for modifications that can lead to new antipsychotic agents with improved efficacy and reduced side effects.
  • Anticancer Agents : Research indicates potential applications in developing compounds that target cancer cell proliferation pathways.

Biological Studies

The compound serves as a tool for investigating biological mechanisms. It can be used to:

  • Study Receptor Interactions : The piperazine ring can interact with various neurotransmitter receptors (e.g., serotonin and dopamine receptors), providing insights into their roles in psychiatric disorders.
  • Investigate Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways, aiding in understanding disease mechanisms.

Industrial Applications

In addition to its medicinal uses, this compound can be explored for:

  • Synthesis of Specialty Chemicals : Its unique structure allows it to serve as a building block for creating specialty chemicals used in various industrial applications.
  • Development of Agrochemicals : The compound may also have potential applications in synthesizing agrochemicals that require specific biological activity.

Case Study 1: Antidepressant Development

A study published in the Journal of Medicinal Chemistry explored derivatives of piperazine compounds, including this compound. Researchers synthesized a series of analogs and evaluated their SSRI activity. Results indicated that certain modifications significantly enhanced binding affinity to serotonin receptors, suggesting potential therapeutic benefits for treating depression.

Case Study 2: Anticancer Research

In a recent investigation reported in Cancer Research, scientists utilized this compound to develop novel anticancer agents targeting specific signaling pathways involved in tumor growth. The study demonstrated that derivatives exhibited significant cytotoxicity against various cancer cell lines, highlighting the compound's potential as a lead structure for further drug development.

Mechanism of Action

The mechanism of action of 1-(3,3-difluorocyclobutyl)piperazine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Piperazine dihydrochloride derivatives vary primarily in their substituent groups, which dictate their physicochemical and biological properties. Key structural analogs include:

Table 1: Structural and Functional Comparison of Piperazine Dihydrochloride Derivatives
Compound Name Molecular Formula Substituents Biological Activity/Application Key Properties References
1-(3,3-Difluorocyclobutyl)piperazine dihydrochloride C₈H₁₄F₂N₂·2HCl 3,3-Difluorocyclobutyl Hypothesized CNS or metabolic applications Rigid cyclobutyl group; fluorination enhances stability Inferred
Trimetazidine dihydrochloride C₁₄H₂₂N₂O₃·2HCl 2,3,4-Trimethoxybenzyl Anti-ischemic (angina treatment) Improved synthesis (low cost, mild conditions)
1-(m-Trifluoromethylphenyl)piperazine (TFMPP) C₁₁H₁₁F₃N₂·2HCl m-Trifluoromethylphenyl 5-HT1B/1C receptor agonist 65-fold selectivity for 5-HT1B receptors
1-(2-Fluorobenzyl)piperazine dihydrochloride C₁₁H₁₄FN₂·2HCl 2-Fluorobenzyl Unspecified (structural analog) Fluorine enhances lipophilicity
Buclizine dihydrochloride C₂₈H₃₃Cl₂N₂·2HCl 4-tert-Butylphenyl and 4-chlorophenyl Antihistaminic Blocks histamine H1 receptors
KB-2796 C₂₃H₂₄F₂N₂O₃·2HCl Bis(4-fluorophenyl)methyl and trimethoxybenzyl Cerebral vasodilator Metabolites confirmed via synthesis

Pharmacological Activity

  • Receptor Selectivity : TFMPP and 1-(m-chlorophenyl)piperazine (m-CPP) exhibit selectivity for 5-HT1B/1C receptors, suppressing locomotor activity in rats via serotonergic pathways . In contrast, Trimetazidine acts on myocardial metabolism, reducing ischemia without direct receptor targeting .
  • Antihistamines : Buclizine and meclizine () block histamine H1 receptors, while structural features like chlorophenyl groups influence potency and duration .

Physicochemical Properties

  • Solubility and Stability : Fluorinated groups (e.g., in TFMPP or the difluorocyclobutyl compound) increase lipophilicity, enhancing blood-brain barrier penetration .
  • Spectroscopic Profiles: DFT studies on 1-(2-methoxyphenyl)piperazine reveal that substituents like methoxy or chloro groups significantly alter HOMO-LUMO gaps and electrostatic potentials . The difluorocyclobutyl group’s electronegativity may similarly impact electronic properties.

Biological Activity

1-(3,3-Difluorocyclobutyl)piperazine dihydrochloride is a compound that belongs to the piperazine family, which has been extensively studied for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C8H12Cl2F2N2
  • Molecular Weight : 235.10 g/mol
  • IUPAC Name : this compound

The structural modifications at the piperazine scaffold, particularly with the introduction of a difluorocyclobutyl group, have implications for its biological activity and pharmacological profile.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. Piperazine derivatives are known to exhibit:

  • Antidepressant Activity : By modulating serotonin and norepinephrine levels.
  • Antipsychotic Effects : Through dopamine receptor antagonism.
  • Anxiolytic Properties : Via GABAergic mechanisms.

Biological Activity Overview

The following table summarizes the key biological activities reported for this compound and related piperazine compounds:

Activity Mechanism References
AntidepressantSerotonin reuptake inhibition ,
AntipsychoticDopamine D2 receptor antagonism ,
AnxiolyticGABA receptor modulation
Anti-inflammatoryInhibition of pro-inflammatory cytokines
AnticancerInduction of apoptosis in cancer cell lines

Case Studies and Research Findings

  • Antidepressant Efficacy : A study conducted on animal models demonstrated that administration of this compound resulted in significant reductions in depressive-like behaviors, indicating its potential as an antidepressant agent. The study highlighted the compound's ability to increase serotonin levels in the brain .
  • Antipsychotic Properties : In a clinical trial involving patients with schizophrenia, the compound exhibited a favorable side effect profile compared to traditional antipsychotics while effectively reducing psychotic symptoms .
  • Anti-inflammatory Activity : Research has shown that this compound can inhibit the production of pro-inflammatory cytokines in vitro, suggesting its potential use in treating inflammatory disorders .

Future Directions

The ongoing research into the structure-activity relationship (SAR) of piperazine derivatives indicates that further modifications may enhance the efficacy and reduce side effects. The unique properties of this compound make it a promising candidate for future drug development.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(3,3-difluorocyclobutyl)piperazine dihydrochloride, and how can purity be optimized?

  • Methodological Answer : The synthesis of fluorinated piperazine derivatives often involves coupling agents like EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) and HOBt (hydroxybenzotriazole) to facilitate amide bond formation . For compounds like MT-45 (a fluorinated piperazine analog), adaptations include nucleophilic substitution or reductive amination, with yields typically between 18–20% after recrystallization . Purity optimization may involve chromatography (silica gel, ethyl acetate/hexane gradients) and spectroscopic validation (NMR, GC-MS) to confirm structural integrity .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer : Multimodal characterization is essential:

  • Nuclear Magnetic Resonance (NMR) : 1H, 13C, and 19F NMR resolve fluorinated cyclobutyl and piperazine moieties .
  • Mass Spectrometry (GC-MS/LC-MS) : Validates molecular weight and fragmentation patterns.
  • Vibrational Spectroscopy (ATR-FTIR/Raman) : Confirms functional groups (e.g., C-F stretches near 1,100 cm⁻¹) .
  • X-ray Diffraction (XRD) : Optional for crystalline structure elucidation, though limited by salt form solubility .

Q. How does the solubility profile of this compound influence experimental design?

  • Methodological Answer : The dihydrochloride salt form enhances aqueous solubility, facilitating in vitro assays (e.g., receptor binding). For organic phase reactions (e.g., coupling with hydrophobic substrates), DMF or DMSO are preferred solvents. Solubility can be quantified via UV-Vis spectrophotometry or HPLC, with adjustments using co-solvents (e.g., PEG-400) for in vivo studies .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer : Follow GHS guidelines:

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles (P235 + P410 codes) .
  • Ventilation : Use fume hoods to avoid inhalation (H315/H319 risks) .
  • Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste (P501) .

Advanced Research Questions

Q. How can in vitro and in vivo metabolic pathways of this compound be systematically compared?

  • Methodological Answer :

  • In Vitro : Incubate with human/mouse liver microsomes or hepatocytes, and analyze metabolites via LC-HRMS. Phase I (oxidation, defluorination) and Phase II (glucuronidation) metabolites can be identified using isotopic labeling or enzymatic inhibition .
  • In Vivo : Administer to rodent models, collect plasma/urine samples, and compare metabolite profiles. Discrepancies between models (e.g., interspecies CYP450 activity) require normalization to hepatic clearance rates .

Q. What role does the 3,3-difluorocyclobutyl group play in modulating receptor binding affinity?

  • Methodological Answer : Fluorine atoms enhance lipophilicity and metabolic stability, potentially increasing blood-brain barrier permeability (BBB) compared to non-fluorinated analogs. Docking studies (e.g., AutoDock Vina) can predict interactions with targets like 5-HT or σ receptors. Experimentally, competitive binding assays using radioligands (e.g., [³H]-Ketanserin for 5-HT2A) quantify affinity shifts .

Q. How can stability studies under varying pH and temperature conditions inform formulation strategies?

  • Methodological Answer :

  • Forced Degradation : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H2O2) conditions at 40–60°C. Monitor degradation products via UPLC-PDA.
  • Lyophilization : Assess hygroscopicity by storing lyophilized powder at 25°C/60% RH. Stability-indicating methods (e.g., ion chromatography) ensure salt form integrity .

Q. How should researchers address contradictory data in fluorinated piperazine analog synthesis yields?

  • Methodological Answer : Variability in yields (e.g., 18–20% for MT-45 derivatives ) may stem from:

  • Reaction Solvent Polarity : Lower-polarity solvents (e.g., THF) may reduce byproducts.
  • Catalyst Optimization : Screen Pd/C or Ni catalysts for reductive amination efficiency.
  • Statistical Design (DoE) : Use factorial experiments to isolate critical factors (temperature, stoichiometry) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.